molecular formula C17H19N5O2 B3006891 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034368-98-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B3006891
CAS No.: 2034368-98-2
M. Wt: 325.372
InChI Key: PFZUHCJVWFEDSW-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. A benzamide moiety, modified with 2,5-dimethyl substituents, is linked via a methylene bridge to the triazolo-pyrazine ring. The ethoxy group likely enhances lipophilicity, while the 2,5-dimethylbenzamide substituent balances solubility and steric effects.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-24-17-15-21-20-14(22(15)8-7-18-17)10-19-16(23)13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUHCJVWFEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with a suitable benzamide derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activities, particularly in inhibiting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo-Pyrazine Core

Methoxy vs. Ethoxy Substitution

The closest analog is N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide (). Key differences include:

  • Alkoxy Group : Methoxy (smaller, lower lipophilicity) vs. ethoxy (larger, higher lipophilicity). Ethoxy may confer better metabolic stability due to reduced oxidative susceptibility.
  • Benzamide Substituent: The target compound’s 2,5-dimethylbenzamide vs. the analog’s benzothiadiazole carboxamide.

Inferred Impact : Ethoxy substitution may improve membrane permeability but could alter cytochrome P450 interactions. The dimethylbenzamide’s steric effects might reduce off-target binding compared to the planar benzothiadiazole .

Amino vs. Ethoxy Substitution

8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives () replace the ethoxy group with an amino moiety. The amino group introduces hydrogen-bonding capability, critical for adenosine receptor binding. In contrast, the ethoxy group in the target compound may prioritize hydrophobic interactions over polar contacts.

Inferred Impact: Substitution at position 8 dictates target selectivity. Ethoxy likely shifts activity away from adenosine receptors (A1/A2A) toward other targets, such as kinases or metabolic enzymes .

Variations in the Benzamide Substituent

2,5-Dimethylbenzamide vs. Antioxidant-Linked Benzamides

A derivative from , N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide, features a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group. This substituent is designed for antioxidant activity via radical scavenging. In contrast, the target compound’s 2,5-dimethylbenzamide lacks hydroxyl groups but offers steric simplicity.

Inferred Impact : The tert-butyl groups in the analog improve radical stabilization but may reduce solubility. The target compound’s dimethyl groups balance lipophilicity and solubility for better pharmacokinetics .

Benzamide vs. Alkylcarboxamide Derivatives

Compounds in and , such as ω-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides , replace benzamide with flexible alkylcarboxamide chains. These derivatives prioritize interactions with enzymes involved in lipid metabolism (e.g., lipoprotein regulators).

Inferred Impact : The rigid benzamide in the target compound may favor binding to structured active sites, while alkylcarboxamides offer conformational flexibility for broader substrate compatibility .

Core Structure Modifications

Triazolo-Pyrazine vs. Pyrazolo-Triazolo-Pyrimidine Cores

describes N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide, which replaces the triazolo-pyrazine core with a pyrazolo-triazolo-pyrimidine system.

Inferred Impact : The pyrimidine extension may enhance kinase inhibition (e.g., EGFR-TK) but reduce metabolic stability due to increased complexity. The target compound’s simpler core may offer better bioavailability .

Data Table: Structural and Functional Comparison

Compound Feature Target Compound Methoxy Analog () Antioxidant Derivative () Alkylcarboxamide ()
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine Same Same Same
Position 8 Substituent Ethoxy Methoxy Amino 8-Oxo
Linked Group 2,5-Dimethylbenzamide Benzothiadiazole carboxamide 3,5-di-tert-butyl-4-hydroxybenzamide ω-Alkylcarboxamide
Key Properties Balanced lipophilicity, moderate sterics Enhanced π-deficient interactions Antioxidant activity Lipid metabolism modulation
Synthetic Method Likely CDI-mediated coupling Standard amidation DCC/DMAP coupling CDI activation

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications.

Chemical Structure

The chemical structure of this compound features a triazolo-pyrazine core linked to a dimethylbenzamide moiety. The structural uniqueness contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activity. Specifically, this compound has been identified as a dual inhibitor of c-Met and VEGFR-2. These targets are crucial in cancer progression and angiogenesis:

Target Mechanism Activity
c-MetTyrosine kinase involved in cell proliferationInhibition leads to reduced tumor growth
VEGFR-2Receptor involved in angiogenesisInhibition prevents blood vessel formation

Studies have shown that this compound significantly reduces cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Receptor Binding : The compound binds to c-Met and VEGFR-2 receptors.
  • Signal Transduction Inhibition : This binding inhibits downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : The inhibition of these pathways leads to programmed cell death in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in breast cancer cell lines compared to control groups .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor size reduction and prolonged survival rates compared to untreated controls .

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